4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine
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Overview
Description
This compound is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and are also used in dye chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction involving a thiol and an amine . The methoxy and methyl groups on the phenyl ring could be introduced through electrophilic aromatic substitution reactions.Scientific Research Applications
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Organic Synthesis : This compound is used as a reactant for the preparation of biologically active molecules . It’s used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors .
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Suzuki–Miyaura Coupling : It’s also used in the preparation of axially-chiral biarylphosphonates by asymmetric Suzuki coupling catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .
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Cross-Coupling Reactions : The Suzuki–Miyaura (SM) cross-coupling reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . This compound can be used in such reactions .
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Organic Synthesis : This compound is used as a reactant for the preparation of biologically active molecules . It’s used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors .
-
Suzuki–Miyaura Coupling : It’s also used in the preparation of axially-chiral biarylphosphonates by asymmetric Suzuki coupling catalyzed by palladium complexes with helically-chiral polyquinoxaline phosphine and polyphosphine copolymers .
-
Cross-Coupling Reactions : The Suzuki–Miyaura (SM) cross-coupling reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . This compound can be used in such reactions .
Future Directions
properties
IUPAC Name |
4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-7-5-11(15-3)8(2)4-9(7)10-6-16-12(13)14-10/h4-6H,1-3H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMXEXXVHWOJAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424673 |
Source
|
Record name | 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |
CAS RN |
879053-77-7 |
Source
|
Record name | 4-(4-methoxy-2,5-dimethylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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